molecular formula C22H20O12 B601455 Diosmetin-3-O-glucuronide CAS No. 152503-50-9

Diosmetin-3-O-glucuronide

Cat. No.: B601455
CAS No.: 152503-50-9
M. Wt: 476.39
InChI Key:
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Description

Diosmetin-3-O-glucuronide is a major metabolite of diosmin, a flavonoid commonly found in citrus fruits and used in various medicinal applications. This compound is known for its significant biological activities, including anti-inflammatory and antioxidant properties .

Mechanism of Action

Target of Action

Diosmetin-3-O-glucuronide is a metabolite of Diosmin , a flavone glycoside derived from hesperidin . Diosmin has been found to possess anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models . Therefore, it can be inferred that this compound may interact with similar targets.

Mode of Action

It is known that diosmin, its parent compound, exhibits inhibitory effects on different metabolic enzymes . This suggests that this compound may also interact with these enzymes, leading to its various pharmacological effects.

Biochemical Pathways

Diosmin is converted to Diosmetin in the body, which is subsequently absorbed and esterified into glucuronide conjugates, including this compound . This metabolite may affect various biochemical pathways due to its potential antioxidative, antihyperglycemic, anti-inflammatory, anticancer, and antimicrobial activity .

Pharmacokinetics

After oral administration, Diosmin is rapidly hydrolyzed into its aglycone, Diosmetin, by enzymes from intestinal microflora . The resulting Diosmetin is then absorbed through the intestinal wall and esterified to this compound . This metabolite is the major circulating metabolite found in human plasma and urine . The volume of distribution of Diosmetin is greater than the total blood volume of the rat, and its half-life is long (26–43 h) .

Result of Action

Given its parent compound diosmin’s known effects, it can be inferred that this compound may have similar effects, including anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the bioavailability of Diosmin, its parent compound, is reported to be low due to its low water solubility . Therefore, factors that affect the solubility and absorption of this compound could potentially influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Diosmetin-3-O-glucuronide plays a significant role in biochemical reactions. It is the result of the metabolism of diosmetin, where diosmetin is esterified to 3-O-glucuronide

Molecular Mechanism

The molecular mechanism of this compound is complex and involves several steps. After diosmin is hydrolyzed to diosmetin in the intestine, diosmetin is further metabolized to this compound

Metabolic Pathways

This compound is involved in the metabolic pathways of diosmin. Diosmin is rapidly hydrolyzed in the intestine to its aglycone, diosmetin, which is further metabolized to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Diosmetin-3-O-glucuronide is typically synthesized through the enzymatic glucuronidation of diosmetin. The process involves the use of enzymes such as glucuronosyltransferases, which facilitate the attachment of glucuronic acid to diosmetin .

Industrial Production Methods

In industrial settings, this compound can be produced through biotransformation processes using microbial cultures or enzymatic systems. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Diosmetin-3-O-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATVKLJSQQBZTF-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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